Synthesis Methods
The synthesis of 17alpha-demethylated stanozolol can be approached through various chemical pathways. A notable method involves the demethylation of stanozolol, which can be achieved through oxidative reactions using reagents such as potassium permanganate or chromium trioxide. These reagents facilitate the removal of the methyl group at the C17α position, resulting in the formation of 17alpha-demethylated stanozolol.
In a recent study, a novel two-step synthesis was reported for related compounds, which involved acylation followed by mild alkaline hydrolysis. This method showcases the potential for streamlined synthetic routes that could be adapted for 17alpha-demethylated stanozolol production .
Technical Parameters
Molecular Structure
The molecular formula for 17alpha-demethylated stanozolol is , with a molar mass of approximately 330.49 g/mol. The structure features:
The structural modifications impact its interaction with androgen receptors and metabolic pathways, contributing to its pharmacological effects .
3D Structure
The three-dimensional conformation can be analyzed using computational modeling techniques, revealing insights into steric interactions and binding affinities with androgen receptors.
Chemical Reactions Involving 17alpha-Demethylated Stanozolol
This compound undergoes various chemical transformations typical of steroids:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound within biological systems .
Mechanism of Action
17alpha-demethylated stanozolol acts primarily as an agonist at androgen receptors. Its mechanism involves:
Research indicates that 17alpha-demethylated stanozolol maintains anabolic activity while minimizing unwanted androgenic effects due to its unique structural characteristics .
Physical Properties
Chemical Properties
These properties are essential for formulation development in pharmaceutical applications .
Scientific Applications
17alpha-demethylated stanozolol has applications in:
Due to its anabolic properties, it remains a subject of interest in both clinical research and doping control contexts .
Stanozolol (C₂₁H₃₂N₂O), first synthesized in 1962 by Winthrop Laboratories, emerged as a synthetic derivative of dihydrotestosterone (DHT) with a pyrazole ring fused to the A-ring and a 17α-methyl group to confer oral bioavailability. Its development aimed to maximize anabolic effects while minimizing androgenic activity, leading to widespread therapeutic and non-therapeutic use. The discovery of stanozolol metabolites, including 17α-demethylated forms, originated from anti-doping research in the 1980s–1990s. When gas chromatography-mass spectrometry (GC-MS) revealed unexpected metabolites in athletes' urine, researchers identified phase I metabolites like 3'-hydroxystanozolol and 16β-hydroxystanozolol. Among these, 17α-demethylated stanozolol emerged as a significant biomarker for detecting stanozolol abuse. Unlike the parent compound, this metabolite lacks the 17α-methyl group due to oxidative demethylation, altering its physicochemical properties and excretion profile [1] [3] [10].
Table 1: Key Stanozolol Metabolites Identified in Metabolic Studies
Metabolite | Structural Modification | Detection Window | Primary Detection Method |
---|---|---|---|
Stanozolol | Parent compound | 1–3 days | GC-MS, LC-MS/MS |
3'-Hydroxystanozolol | Hydroxylation at pyrazole ring | 5–10 days | LC-MS/MS |
16β-Hydroxystanozolol | Hydroxylation at C16 position | 7–14 days | LC-MS/MS |
17α-Demethylated stanozolol | Removal of 17α-methyl group | >14 days | LC-MS/MS, HRMS |
The 17α-methyl group in stanozolol is a strategic modification to prevent first-pass hepatic metabolism. This alkylation shields the 17β-hydroxyl group from oxidation, allowing oral administration. Demethylation at C17 thus represents a metabolic deprotection mechanism, converting stanozolol into a 17β-hydroxy compound devoid of the steric hindrance imposed by the methyl group. Chemically, this transformation:
In comparative structural analysis, 17α-demethylated stanozolol resembles endogenous DHT derivatives but retains the pyrazole ring, which impedes 5α-reduction and aromatization. This contrasts with 17α-demethylated nandrolone, which readily converts to estrogenic metabolites. Nuclear magnetic resonance (NMR) studies confirm that 17α-demethylation shifts the C18 methyl signal upfield by 0.175 ppm in CDCl₃, while the C17 carbon resonance moves downfield by 3.2 ppm, confirming structural reorganization [10].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6